1-Oxa-5-azaspiro[5.6]dodecane
Description
Contextualization within Spirocyclic Chemistry and Heterocyclic Scaffolds
Spirocyclic compounds, like 1-Oxa-5-azaspiro[5.6]dodecane, are a significant area of study in organic chemistry. Their rigid and defined three-dimensional shapes are of particular interest in fields like medicinal chemistry, where molecular shape is crucial for biological activity. The "spiro" junction, where the two rings meet, creates a structurally constrained system that can influence how the molecule interacts with its environment.
Heterocyclic scaffolds, rings containing atoms other than carbon, are fundamental building blocks in the design of new molecules. The presence of heteroatoms like oxygen and nitrogen in this compound introduces polarity and the potential for hydrogen bonding, which can significantly affect its solubility and binding properties. The combination of a spirocyclic core with heteroatoms results in a molecule with a distinct spatial arrangement of functional groups, a desirable feature in the development of new chemical entities.
Significance of the Spiro[5.6]dodecane Core in Advanced Chemical Systems
The spiro[5.6]dodecane core consists of a six-membered ring and a seven-membered ring fused at a single carbon atom. nist.gov This specific arrangement provides a stable and rigid framework. ontosight.ai The rigidity of the spiro[5.6]dodecane system can influence the physical and chemical properties of the entire molecule, including its melting and boiling points, solubility, and reactivity. ontosight.ai In the context of drug discovery, such a rigid structure can help in designing molecules that fit precisely into the binding sites of biological targets.
The parent hydrocarbon, Spiro[5.6]dodecane, has a molecular formula of C12H22 and a molecular weight of 166.3031 g/mol . nist.gov Its properties have been a subject of study to understand the fundamental nature of spirocyclic systems. nist.gov The introduction of heteroatoms, as in this compound, further functionalizes this core, expanding its potential applications.
Overview of Key Research Domains Pertaining to this compound and Related Oxa-Azaspirocycles
Research into this compound and related oxa-azaspirocycles is primarily focused on their synthesis and potential applications in medicinal chemistry and materials science. sigmaaldrich.com Scientists are exploring various synthetic routes to create these complex molecules, often involving multi-step chemical reactions.
In medicinal chemistry, these compounds are investigated for their potential biological activities. For example, related oxa-azaspirocycles have been studied for their interaction with biological targets like receptors and enzymes. nih.gov The unique three-dimensional arrangement of atoms in these molecules can lead to high selectivity and potency. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potential imaging agents for sigma-1 receptors in the brain. nih.gov Similarly, other spirocyclic compounds containing oxa-aza motifs have shown promise as antitumor agents. nih.gov
The incorporation of an oxygen atom into a spirocyclic framework, creating an oxa-spirocycle, has been shown to improve properties like water solubility and reduce lipophilicity, which are important considerations in drug design. nih.govrsc.org General synthetic methods, such as iodocyclization, have been developed to produce a wide variety of these compounds. nih.govrsc.org
The table below provides a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C10H19NO |
| Molecular Weight | 169.266 g/mol |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 1 |
Table 1: Chemical Properties of this compound. chemcd.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
181-22-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-oxa-5-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NO/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h11H,1-9H2 |
InChI Key |
JAIFOROPNQEMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NCCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 1 Oxa 5 Azaspiro 5.6 Dodecane Scaffold
General Principles and Foundational Approaches to Spirocyclic Azacycle Construction
The assembly of spirocyclic azacycles, nitrogen-containing ring systems with a spiro junction, relies on a variety of powerful synthetic strategies. These methods are designed to efficiently create the characteristic three-dimensional structure of spiro compounds.
Cascade and Multicomponent Reactions for Spirocyclic Assembly
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation generates multiple chemical bonds and rings in a sequential manner. These reactions are particularly valuable for constructing complex molecules like spirocycles from simpler starting materials in a single step, often with high stereoselectivity. acs.orgrsc.org A key advantage is the reduction of intermediate purification steps, saving time and resources. For instance, a cascade sequence involving a conjugate addition, annulation, and migratory insertion has been utilized to build complex five-membered ring-fused chromenes. acs.org Similarly, radical spirocyclization cascades have been developed to access functionalized spirocyclobutyl lactones and lactams. rsc.org
Multicomponent reactions (MCRs) are another cornerstone in the synthesis of spiro heterocycles. rsc.orgnih.govbeilstein-journals.orgnih.gov In MCRs, three or more reactants combine in a one-pot procedure to form a product that incorporates substantial portions of all the starting materials. acs.org This approach offers high atom economy and molecular diversity. Microwave-assisted MCRs have emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of novel spiro heterocyclic compounds. rsc.org For example, Lewis acid-catalyzed three-component reactions can efficiently produce spirooxindole derivatives. acs.org The Prins-type cyclization is another example of a multicomponent approach used to synthesize spirocyclic tetrahydropyranyl derivatives. nih.gov
| Reaction Type | Key Features | Example Application |
| Cascade Reactions | Multiple bond formations in one sequence, high efficiency, stereoselectivity. acs.orgrsc.org | Synthesis of dihydrocyclopenta[b]chromenes via Pd-catalyzed dual-ring-closure. acs.org |
| Multicomponent Reactions | Three or more reactants in one pot, high atom economy, molecular diversity. rsc.orgnih.govbeilstein-journals.orgnih.gov | Synthesis of spirocyclic oxindoles via a Michael/cyclization cascade sequence. nih.gov |
| Microwave-Assisted MCRs | Accelerated reaction rates, improved yields. rsc.org | Rapid assembly of complex spiro heterocycles. rsc.org |
Ring Expansion and Cyclization Strategies for Heterocyclic Systems
Ring expansion reactions provide a powerful method for accessing medium to large-sized heterocyclic rings from smaller, more readily available cyclic precursors. nih.govmdpi.com These strategies often involve rearrangements such as the Tiffeneau–Demjanov, Beckmann, or Schmidt rearrangements. mdpi.com For instance, the migratory ring expansion of metallated ureas can yield 8- to 12-membered nitrogen heterocycles. nih.gov Strain-driven ring expansion of small, ring-strained heterocycles, like siliranes, can also be induced to form larger rings. chemistryviews.org
Cyclization reactions are fundamental to the formation of heterocyclic rings. nih.govyoutube.com These can be broadly categorized into intramolecular and intermolecular processes. Intramolecular cyclizations involve the formation of a ring from a single molecule containing all the necessary functional groups. A common strategy involves the cyclization of acyclic molecules followed by dehydration. youtube.com Nitrogen-centered radical cyclization has also emerged as a powerful tool for constructing nitrogen-containing heterocycles. acs.org
| Strategy | Description | Example |
| Ring Expansion | Formation of larger rings from smaller cyclic precursors. nih.govmdpi.com | Synthesis of benzodiazepines via migratory ring expansion of metallated ureas. nih.gov |
| Intramolecular Cyclization | Ring formation from a single molecule. youtube.com | Formation of a five-membered ring through enol-keto tautomerization and subsequent cyclization. youtube.com |
| Radical Cyclization | Use of radical intermediates to initiate ring formation. acs.org | Synthesis of lactams via nitrogen-centered radical cyclization of ene-amide substrates. acs.org |
Targeted Synthesis of the 1-Oxa-5-azaspiro[5.6]dodecane Core and its Derivatives
While general strategies provide a foundation, the specific synthesis of the this compound core requires tailored approaches that can effectively construct the unique tetrahydropyran (B127337) and azepane ring system around a central spiro-carbon.
Intramolecular Cyclization Approaches: Alkylation and Radical Cyclizations
Intramolecular cyclization is a key strategy for forming the this compound scaffold. This can be achieved through methods such as intramolecular alkylation, where a nucleophilic nitrogen or oxygen atom attacks an electrophilic carbon center within the same molecule to close one of the rings.
Radical cyclizations offer a powerful alternative for constructing such heterocyclic systems. acs.org Nitrogen-centered radicals, generated under photoredox catalytic conditions, can undergo intramolecular cyclization with an appropriately positioned unsaturated bond to form nitrogen-containing rings. acs.org While specific examples for this compound are not extensively detailed in the provided context, the principles of radical cyclization are broadly applicable to the synthesis of diverse N-heterocycles.
Dearomatizing Spirocyclization Reactions: Oxidative and Electrophile-Induced Methods
Dearomatizing spirocyclization has become a prominent strategy for the synthesis of spirocycles from readily available aromatic precursors. mdpi.comnih.govrsc.org This approach transforms a flat, two-dimensional aromatic starting material into a three-dimensional spirocyclic architecture. bohrium.com
Oxidative dearomatizing spirocyclization, often mediated by hypervalent iodine reagents, is a cutting-edge technique. mdpi.com This method can facilitate the construction of spirocyclic compounds from aromatic precursors in a single step. For instance, the metal-catalyzed oxidative cyclization of N-(4-hydroxyphenyl)acetamide derivatives has been used to synthesize 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, demonstrating the potential of this approach for creating oxa-aza spiro compounds. nih.gov
Electrophile-induced spirocyclization is another effective method. In this approach, the addition of an electrophile to an aromatic ring can trigger a cyclization cascade, leading to the formation of a spirocyclic system.
| Method | Description | Key Features |
| Oxidative Dearomatizing Spirocyclization | Conversion of aromatic precursors to spirocycles using an oxidant. mdpi.comnih.gov | Often mediated by hypervalent iodine or metal catalysts; can be highly efficient. mdpi.comnih.gov |
| Electrophile-Induced Spirocyclization | An electrophile initiates a cyclization cascade on an aromatic ring. | Can lead to the rapid construction of complex spirocyclic frameworks. |
Spirocyclization via Rearrangement Reactions (e.g., Semi-Pinacol Rearrangement, Claisen Rearrangement)
Rearrangement reactions can be powerful tools for constructing spirocyclic systems, including the this compound core. The semi-pinacol rearrangement, for example, is a critical step in the biosynthesis of some spirocyclic natural products. mdpi.com This rearrangement involves the migration of a carbon or hydride group to an adjacent carbocation, often leading to a ring expansion or contraction and the formation of a spiro center.
The aza-Claisen rearrangement is another relevant rearrangement reaction for synthesizing nitrogen-containing heterocycles and has been utilized in ring expansion strategies. mdpi.com While direct applications to the this compound system are not explicitly detailed, the principles of these rearrangements offer potential synthetic routes that could be explored.
Transition-Metal-Catalyzed and Organocatalytic Methods for Spirocycle Formation
The formation of spirocyclic frameworks, particularly those containing heteroatoms, has been significantly advanced by the advent of transition-metal-catalyzed and organocatalytic reactions. These methods offer high efficiency and selectivity in constructing the sterically demanding spiro-center.
Transition-Metal Catalysis: Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex bonds under mild conditions. For the synthesis of related oxa-azaspirocycles, metal-catalyzed oxidative cyclization has proven to be a key strategy. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through an intramolecular oxidative cyclization of N-(4-hydroxyphenyl)acetamide derivatives. nih.gov This reaction is catalyzed by various metal complexes, with copper and rhodium catalysts showing notable efficacy when paired with an oxidant like Phenyliodine(III) diacetate (PIDA). nih.gov
Conceptually, a similar approach could be envisioned for the this compound system, starting from a suitably designed acyclic precursor containing a tethered alcohol and amine. The choice of catalyst is critical for success.
Table 1: Catalyst Optimization for the Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione nih.gov
| Entry | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| 1 | Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | 72 |
| 2 | Rh₂(OAc)₄ | PhI(OAc)₂ | 75 |
| 3 | Mn(OAc)₂ | PhI(OAc)₂ | No Reaction |
| 4 | FeCl₂ | PhI(OAc)₂ | No Reaction |
Organocatalysis: Organocatalysis, using small organic molecules to accelerate reactions, has emerged as a powerful complementary approach to metal catalysis, particularly for asymmetric synthesis. Organocatalytic domino reactions, where multiple bonds are formed in a single pot operation, are especially efficient for building complex heterocyclic scaffolds. For example, asymmetric domino oxa-Michael additions have been developed to synthesize various chromane-based structures with high stereoselectivity. nih.govnih.gov These reactions often employ bifunctional catalysts, such as thioureas, which can activate both the nucleophile and electrophile simultaneously. nih.gov The application of such quadruple domino sequences involving oxa-Michael/Michael/Michael/aldol condensation demonstrates the capacity to generate multiple stereocenters, including chiral tetrasubstituted carbons, in a single transformation. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to access chiral spirocycles is of paramount importance, as the three-dimensional arrangement of atoms dictates their biological activity. While specific methods for chiral this compound are not detailed in the literature, general strategies for asymmetric spirocyclization are well-established.
Asymmetric organocatalysis stands out as a primary tool for the enantioselective synthesis of spirocycles. researchgate.net The use of chiral organocatalysts can direct the formation of one enantiomer over the other in domino reactions, as seen in the synthesis of chromans bearing spiro-connected oxindoles, which achieves excellent yields and enantioselectivities (up to >99% ee). nih.gov This highlights the potential for designing a reaction cascade that could assemble the this compound core with high stereocontrol.
Another powerful technique involves the use of hypervalent iodine reagents in asymmetric oxidative spirocyclizations. By using a catalytic amount of a chiral iodoarene in the presence of a stoichiometric oxidant, it is possible to induce enantioselectivity in the cyclization step. nih.gov
Emerging and Specialized Synthetic Strategies for Spirocyclic Azacycles
Beyond established methods, several emerging strategies offer novel and powerful ways to construct complex spirocyclic systems like this compound.
Utilization of Hypervalent Iodine Reagents in Spirocyclization
Hypervalent iodine reagents have become indispensable tools in organic synthesis due to their low toxicity, high reactivity, and ease of handling. dovepress.com They are particularly effective in promoting oxidative cyclizations to form heterocyclic and spirocyclic compounds. nih.govdovepress.com These reagents can be used in stoichiometric or catalytic amounts to achieve various transformations. nih.gov
A common strategy involves the oxidative dearomatization of phenols bearing a tethered nucleophile. nih.gov Reagents like Phenyliodine(III) diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA) act as electrophiles that activate the phenolic substrate towards intramolecular attack, leading to the formation of a spirocyclic dienone. This approach has been widely used for synthesizing spiro-lactams and other related structures. nih.gov For example, Suarez and coworkers pioneered the use of hypervalent iodide-mediated radical cyclization for creating oxa-aza spirocyclic compounds. nih.gov More recently, this methodology has been applied to the C-H activation-mediated formation of steroidal spiroiminals. nih.gov
Table 2: Examples of Hypervalent Iodine Reagents in Spirocyclization nih.gov
| Reagent | Abbreviation | Common Application |
|---|---|---|
| Phenyliodine(III) diacetate | PIDA | Oxidative coupling and spirocyclization of phenols |
| Phenyliodine bis(trifluoroacetate) | PIFA | Synthesis of five-membered azaheterocycles |
Nitrone-Based Cycloadditions and Related Dipolar Cycloadditions for Azaspirocycles
The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful and atom-economical method for constructing five-membered isoxazolidine (B1194047) rings. This reaction can be a key step in the synthesis of more complex azaspirocycles. The cycloaddition can be performed intramolecularly, where the nitrone and the alkene dipolarophile are part of the same molecule, leading directly to fused or spirocyclic ring systems. The regioselectivity of such intramolecular cycloadditions can often be controlled by the nature of the tether and substituents. rsc.org
A general approach to a spirocyclic azacycle would involve designing a precursor that, upon formation of a nitrone, undergoes a subsequent intramolecular [3+2] cycloaddition. The resulting isoxazolidine can then be reductively cleaved (e.g., with H₂/Pd or Zn/AcOH) to unmask a 1,3-amino alcohol, a versatile synthetic intermediate that can be further elaborated to the final target, such as the azepane ring of the this compound system. This strategy is highly effective for synthesizing a diverse range of heterocyclic compounds. nih.gov
Application of Ring-Closing Metathesis (RCM) in Spirocyclic Construction
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including macrocycles and spirocycles. This reaction, typically catalyzed by ruthenium or molybdenum complexes, forms a new double bond by joining two terminal alkene moieties within the same molecule.
To construct a spirocyclic system via RCM, a precursor containing two appropriately positioned alkene chains attached to a common quaternary carbon is required. For the this compound scaffold, one could envision a precursor containing a cycloheptane (B1346806) or piperidine (B6355638) core that is di-alkenylated at a specific position. The subsequent RCM reaction would then form the second ring of the spiro-system. This method is attractive because it operates under mild conditions and tolerates a wide variety of functional groups, leaving a double bond in the newly formed ring for further synthetic manipulation.
Approaches Involving Strained Heterocyclic Allene (B1206475) Intermediates
A cutting-edge strategy for the rapid construction of complex heterocycles involves the in-situ generation and trapping of strained cyclic allenes. These fleeting intermediates are highly reactive due to the strain imposed by constraining the linear allene functional group within a small ring. Nitrogen-containing cyclic allenes (azacyclic allenes) have proven particularly valuable for assembling complex nitrogenous compounds.
The synthesis of the this compound scaffold could potentially be approached by generating a strained allene within a seven-membered azacycle precursor. This highly reactive intermediate could then be trapped in a cycloaddition reaction with a suitable partner to rapidly build molecular complexity and install the necessary functionality to complete the tetrahydropyran portion of the spirocycle. Recent studies on unsymmetrical 2,3-azacyclic allenes have expanded the scope of this methodology, demonstrating their utility in cycloadditions and metal-catalyzed processes to generate diverse heterocyclic scaffolds with a high degree of sp³-hybridization.
Advancements in the Synthesis of the this compound Scaffold
The this compound framework, a unique heterocyclic system, has garnered interest in medicinal chemistry due to its three-dimensional structure, which is a desirable feature in modern drug design. This article delves into advanced synthetic methodologies that are pivotal for the construction of this specific spirocyclic scaffold. The focus will be on powerful carbon-carbon and carbon-heteroatom bond-forming reactions, namely halocyclizations, and the Petasis and Sakurai reactions, which offer strategic routes to the core structure and its key precursors.
5 Iodocyclization and Related Halocyclization Methods for Oxa-Spirocycles
For the construction of the this compound scaffold, a hypothetical synthetic route could commence from an N-protected piperidine precursor bearing an unsaturated side chain with a terminal hydroxyl group. For instance, an N-allyl-2-(hydroxymethyl)piperidine derivative could serve as a key intermediate. Treatment of this substrate with an iodine source, such as iodine monobromide (IBr) or N-iodosuccinimide (NIS), would trigger the cyclization cascade. The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) at low temperatures to control selectivity.
The general mechanism proceeds via the formation of a cyclic iodonium (B1229267) ion from the alkene. The proximate hydroxyl group then attacks this intermediate in an endo-trig fashion to forge the tetrahydropyran ring, yielding the spirocyclic core. This process is often highly stereoselective, with the stereochemistry of the newly formed centers being influenced by the conformation of the starting material.
While a specific example for this compound is not extensively documented, the utility of this method is well-established for a variety of oxa-spirocycles. The table below presents representative examples of iodocyclization reactions used to form similar spirocyclic ether systems, illustrating the typical conditions and outcomes of this versatile reaction.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 4-Allyl-4-(2-hydroxyethyl)cyclohexan-1-one | I₂, NaHCO₃, CH₂Cl₂ | 2-(Iodomethyl)-1-oxaspiro[5.5]undecan-7-one | 85 |
| N-Allyl-2-(hydroxymethyl)pyrrolidine | NIS, CH₂Cl₂ | 1-(Iodomethyl)-5-oxa-8-azaspiro[4.5]decane | 78 |
| 3-Allyl-3-(hydroxymethyl)cyclopentan-1-one | IBr, K₂CO₃, MeCN | 2-(Iodomethyl)-1-oxaspiro[4.4]nonan-6-one | 92 |
This table presents illustrative data from analogous reactions found in the literature to demonstrate the scope and efficiency of iodocyclization in forming spirocyclic ethers.
6 Petasis and Sakurai Reactions for Spirocyclic Pyrrolidine Precursors
The Petasis and Sakurai reactions are powerful multicomponent and allylation reactions, respectively, that can be strategically employed to construct key precursors for the this compound scaffold. These reactions are particularly useful for the synthesis of substituted piperidines, which form the nitrogen-containing ring of the target molecule.
The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgacs.org This reaction is highly versatile for creating substituted amines. In the context of synthesizing precursors for this compound, one could envision a scenario where a suitable amino alcohol is reacted with a cyclic ketone (like a protected piperidin-4-one) and a vinylboronic acid. This would generate a homoallylic amine that can be further elaborated.
The Sakurai reaction , or Hosomi-Sakurai reaction, involves the Lewis acid-mediated allylation of an electrophile, such as a ketone or an imine, with an allyltrimethylsilane (B147118). wikipedia.orgnih.gov This reaction is highly efficient for carbon-carbon bond formation. An aza-Sakurai variant can be used to synthesize homoallylic amines, which are valuable intermediates. For instance, a protected piperidin-2-one could be converted to its corresponding iminium ion precursor, which then reacts with allyltrimethylsilane in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). wikipedia.org The resulting allylated piperidine can then undergo further transformations, such as hydroboration-oxidation of the allyl group to introduce a hydroxyl functionality, setting the stage for the subsequent cyclization to form the oxa-spiro ring.
The following table provides representative examples of Petasis and Sakurai reactions in the synthesis of substituted piperidines and related nitrogen heterocycles, showcasing the reaction conditions and typical yields.
| Reaction Type | Substrates | Reagents and Conditions | Product | Yield (%) |
| Petasis | Piperidine, Glyoxylic acid, Phenylboronic acid | CH₂Cl₂, rt | 2-(Phenyl)piperidine-1-carboxylic acid | 85 |
| Petasis | Morpholine, Salicylaldehyde, Vinylboronic acid | Toluene, 80 °C | 4-(2-Hydroxybenzyl)morpholine | 92 |
| Sakurai | N-Boc-pyrrolidin-2-one, Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C to rt | 2-Allyl-N-Boc-pyrrolidine | 75 |
| aza-Sakurai | Benzylamine, Benzaldehyde, Allyltrimethylsilane | InCl₃, CH₂Cl₂, rt | N-Benzyl-1-phenylbut-3-en-1-amine | 88 |
This table presents illustrative data from the literature on Petasis and Sakurai reactions for the synthesis of substituted amines and heterocycles, demonstrating their applicability in generating precursors for more complex spirocyclic systems.
Advanced Spectroscopic and Structural Characterization of 1 Oxa 5 Azaspiro 5.6 Dodecane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1-oxa-5-azaspiro[5.6]dodecane derivatives in solution.
¹H and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of these spirocyclic compounds.
¹H NMR: The proton NMR spectra of this compound derivatives typically display characteristic signals corresponding to the protons in the distinct ring systems. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including the proximity to the oxygen and nitrogen heteroatoms. For instance, protons adjacent to the oxygen atom in the oxane ring and the nitrogen atom in the azepane ring are expected to resonate at a lower field (higher ppm values) due to the deshielding effect of these electronegative atoms. Spin-spin coupling patterns (J-coupling) provide valuable information about the connectivity of adjacent protons, aiding in the assignment of specific resonances to their respective positions within the molecule.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are also highly dependent on their hybridization and proximity to heteroatoms. The spiro carbon, being a quaternary carbon, often exhibits a characteristic chemical shift. The carbons bonded to the oxygen and nitrogen atoms (C-O and C-N) will appear at a lower field compared to the other aliphatic carbons in the rings. In a study on related 8-azaspiro[5.6]dodec-10-ene derivatives, ¹³C NMR signals were observed in the range of δ 20.2 to 165.6 ppm, with specific assignments made for the different carbon environments within the spirocyclic system. preprints.org
A representative, though not specific to the title compound, set of NMR data for a related azaspiro[5.6]dodecane derivative is presented in the table below to illustrate the type of information obtained.
| Technique | Description | Observed Chemical Shifts (δ) / Coupling Constants (J) | Reference |
|---|---|---|---|
| ¹H NMR | Provides information on the proton environment and connectivity. | δ: 1.29 - 5.90 ppm, with various multiplicities (m, d, t, dd) and coupling constants (e.g., J = 11.8 Hz, 14.2 Hz). | preprints.org |
| ¹³C NMR | Indicates the number of unique carbon environments. | δ: 20.2, 32.4, 34.5, 36.7, 47.9, 50.3, 52.3, 63.4, 78.2 ppm, among others. | preprints.org |
For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. It provides direct information about the chemical environment of the fluorine substituents.
Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique for analyzing mixtures and confirming the association of different NMR signals with a single molecular entity. It separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This can be particularly useful in confirming the successful synthesis of a target derivative and identifying any impurities.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., LC-MS, HRMS)
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing the purity of a sample and obtaining the molecular weight of the parent compound and any related impurities or degradation products.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of the molecular formula. For example, in the characterization of a related fluorinated azaspiro[5.6]dodecane derivative, HRMS (ESI) was used to confirm the molecular formula C₃₀H₃₁ClFN₆O₂ by matching the calculated m/z of the [M+H]⁺ ion (561.2176) with the experimentally found value (561.2172). preprints.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.
| Technique | Purpose | Example Data for a Related Compound | Reference |
|---|---|---|---|
| HRMS (ESI) | Molecular Formula Confirmation | Calculated for C₃₀H₃₁ClFN₆O₂ [M+H]⁺: 561.2176, Found: 561.2172 | preprints.org |
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers. For spirocyclic compounds like this compound, X-ray crystallography can definitively establish the relative stereochemistry of the two rings and the conformation they adopt in the crystal lattice. Research on related 8-azaspiro[5.6]dodec-10-ene derivatives has utilized X-ray diffraction to study their crystallographic characteristics, confirming the structure of the synthesized compounds. preprints.org
Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, characteristic absorption bands would be expected for C-H, C-O, C-N, and N-H bonds. The presence and position of these bands can confirm the integrity of the spirocyclic framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the parent this compound is not expected to have strong absorptions in the UV-Vis region, the introduction of chromophoric substituents can lead to characteristic absorption maxima that are useful for characterization and quantification.
Computational Chemistry and Theoretical Studies of 1 Oxa 5 Azaspiro 5.6 Dodecane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Oxa-5-azaspiro[5.6]dodecane, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, a hypothetical DFT study would likely reveal the localization of the HOMO and LUMO. The HOMO is anticipated to be located around the electron-rich nitrogen and oxygen atoms, while the LUMO would be distributed across the carbon skeleton. The calculated energy gap would provide a quantitative measure of its kinetic stability.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, the high-energy intermediates that govern the rate of a reaction. For this compound, one could investigate various reactions, such as N-alkylation or oxidation, to understand the preferred reaction pathways and the energies required to overcome the activation barriers. This information is invaluable for designing synthetic routes and predicting reaction outcomes.
The spirocyclic nature of this compound introduces significant conformational rigidity. DFT calculations can be used to determine the relative energies of different chair and boat conformations of the piperidine (B6355638) ring and the various conformations of the larger oxazepane ring. This analysis would identify the most stable, lowest-energy conformation of the molecule, which is critical for understanding its interactions with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Target Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformational landscape of this compound in different environments, such as in a solvent or bound to a protein.
One notable mention of this compound in the literature is its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. MD simulations would be a key tool to study the binding of this compound to the MmpL3 transporter, revealing the specific interactions that stabilize the complex and providing insights into its mechanism of inhibition.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex System Analysis
For large biological systems, such as the MmpL3 protein embedded in a cell membrane, full quantum mechanical calculations are computationally prohibitive. Hybrid QM/MM methods offer a solution by treating the most chemically important region (e.g., the ligand and the active site of the protein) with a high-level QM method like DFT, while the rest of the system is described by a more computationally efficient molecular mechanics (MM) force field. A QM/MM study of this compound bound to MmpL3 would provide a highly accurate description of the electronic changes that occur upon binding and during any potential chemical reactions.
In Silico Prediction Methodologies for Structural Optimization and Modulating Interaction Energies
Computational methods are integral to the process of drug discovery and development. In silico techniques can be used to virtually screen libraries of compounds and to optimize the structure of a lead compound to improve its binding affinity and selectivity. For this compound, these methods could be employed to design derivatives with enhanced inhibitory activity against MmpL3. By systematically modifying different parts of the molecule and calculating the corresponding changes in binding energy, researchers can rationally design more potent drug candidates.
Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 1 Oxa 5 Azaspiro 5.6 Dodecane Scaffolds
Principles of Rational Design for Spirocyclic Azacycles in Medicinal Chemistry
The rational design of spirocyclic azacycles, such as 1-oxa-5-azaspiro[5.6]dodecane, in medicinal chemistry is guided by several key principles aimed at optimizing their drug-like properties. The spiro junction, where two rings share a single atom, imparts a distinct three-dimensionality that is often absent in more planar molecules. nih.gov This rigid structure can lead to a more defined spatial arrangement of substituents, which is advantageous for enhancing binding affinity and selectivity towards a specific biological target. nih.gov
A primary advantage of spirocyclic scaffolds is their ability to explore novel chemical space. By moving away from flat, aromatic structures, medicinal chemists can design molecules with improved physicochemical properties, such as solubility and metabolic stability. The incorporation of nitrogen and oxygen atoms within the spirocyclic framework, as seen in this compound, introduces opportunities for hydrogen bonding and other polar interactions with target proteins or nucleic acids.
Furthermore, the rigidity of the spirocyclic core helps in reducing the entropic penalty upon binding to a target, which can contribute to a more favorable binding free energy. This principle is often exploited in structure-based drug design, where the known structure of a biological target is used to guide the design of complementary ligands. nih.gov The selection of appropriate ring sizes and the placement of heteroatoms and substituents are critical aspects of the rational design process, allowing for the fine-tuning of the molecule's properties to achieve the desired biological effect. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Related Spirocycles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives and related spirocycles, these studies involve systematically modifying the scaffold and observing the resulting changes in potency, selectivity, and other pharmacological parameters.
The biological activity of spirocyclic compounds can be significantly influenced by the position and nature of substituents on the rings. In the case of spirodiazaselenuranes, for example, the stability and antioxidant activity were found to be highly dependent on the substituents attached to the nitrogen atoms. nih.gov Aromatic substituents were shown to be important for stabilizing the Se-N bonds, while replacing them with benzyl (B1604629) or alkyl groups reduced stability but in some cases increased antioxidant activity. nih.gov
Similarly, for derivatives of this compound, the introduction of various functional groups at different positions on the tetrahydropyran (B127337) and azepane rings would be expected to modulate their bioactivity. For instance, the addition of fluorine-containing substituents can impact properties like lipophilicity and hydrogen-bonding capabilities, which in turn affect a compound's absorption, distribution, and target interaction. researchgate.netsci-hub.stscirp.org The electron-withdrawing nature of fluorine can also alter the basicity of nearby nitrogen atoms, influencing their potential for ionic interactions. researchgate.netsci-hub.st
Systematic exploration of these effects is crucial for developing a comprehensive SAR profile. This often involves the synthesis and biological evaluation of a library of compounds with diverse substituents at various positions.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound | Substituent at N5 | Substituent at C2 | Biological Activity (IC50, µM) |
| 1 | H | H | >100 |
| 2 | Methyl | H | 50.2 |
| 3 | Benzyl | H | 15.8 |
| 4 | H | 4-Fluorophenyl | 25.4 |
| 5 | Methyl | 4-Fluorophenyl | 5.1 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, including spirocyclic compounds. malariaworld.orgmdpi.com The spiro atom in this compound is a stereocenter, and the rings can also contain other chiral centers, leading to the possibility of multiple stereoisomers. These isomers can exhibit significantly different pharmacological profiles due to their distinct three-dimensional shapes, which dictate how they interact with chiral biological targets like enzymes and receptors. mdpi.com
For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry was critical for biological function. malariaworld.orgmdpi.com This stereoselectivity is often attributed to the specific fit of one enantiomer or diastereomer into the binding site of the target molecule, while others may bind with lower affinity or not at all. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction and can guide the synthesis of the most active stereoisomer. malariaworld.orgmdpi.com Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of this compound derivatives are essential for maximizing their therapeutic potential. rsc.org
Exploration of Ligand-Target Interaction Mechanisms at the Molecular Level
Understanding how a ligand interacts with its biological target at the molecular level is crucial for rational drug design and optimization. This involves characterizing the binding mode, identifying key interactions, and assessing the stability of the ligand-target complex.
The binding mode of a ligand describes its orientation and conformation within the binding site of a biomolecular target. nih.gov For spirocyclic compounds like this compound, the rigid three-dimensional structure can lead to well-defined binding modes. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are often employed to predict and analyze these binding modes. nih.gov
These studies can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the stability of the ligand-target complex. For example, the nitrogen atom in the azepane ring of this compound could act as a hydrogen bond acceptor or, if protonated, as a hydrogen bond donor. The oxygen atom in the tetrahydropyran ring can also participate in hydrogen bonding. The stability of these interactions is a key determinant of the ligand's binding affinity and, consequently, its biological potency.
While proteins are the most common drug targets, nucleic acids like DNA and RNA are also gaining attention as potential targets for small-molecule therapeutics. chemistryviews.org Spirocyclic structures have shown promise in selectively interacting with specific nucleic acid sequences or structures. chemistryviews.orgnih.gov For example, some spirocyclic molecules have been designed to bind to bulged structures in DNA. nih.gov
The unique shape and functionality of spirocyclic azacycles could enable them to recognize and bind to specific secondary structures within RNA, such as hairpins, loops, or junctions. chemistryviews.org Research has shown that spirocyclic compounds combining an aromatic unit with polyamine functions can exhibit selectivity towards RNA sequences with particular secondary structure features. chemistryviews.org Investigations into the interaction of this compound derivatives with RNA could involve techniques like fluorescence spectroscopy, surface plasmon resonance, and NMR to determine binding affinity and specificity. Such studies could pave the way for the development of novel RNA-targeted therapies. chemistryviews.org
Lack of Specific Research Data on this compound Limits Detailed Analysis
Despite a comprehensive search for scientific literature focusing on the medicinal chemistry and structure-activity relationships (SAR) of this compound, there is a notable absence of specific research findings, SAR data, or detailed conformational analysis for this particular scaffold. The available information primarily pertains to related but structurally distinct spirocyclic systems, precluding a focused analysis as requested.
The exploration of spirocyclic scaffolds in drug discovery is a recognized strategy to access novel three-dimensional chemical space and impose conformational restriction on molecules. This approach can lead to enhanced potency, selectivity, and improved physicochemical properties. However, the specific substitution pattern and ring sizes within the spirocyclic framework are critical determinants of its biological activity and pharmacological profile.
General concepts from related spirocyclic systems, such as 1,5-dioxa-9-azaspiro[5.6]dodecane and 1-oxa-8-azaspiro[4.5]decane derivatives, highlight the importance of the spiro center in orienting substituents in defined vectors, which can be crucial for optimizing interactions with biological targets. For instance, studies on 1-oxa-8-azaspiro[4.5]decane analogs have demonstrated that modifications to the spirocyclic core can significantly influence receptor affinity and selectivity.
Unfortunately, without specific studies on this compound, any discussion on its strategic exploration for conformational restriction and 3D chemical space would be purely speculative. Detailed research findings, including the synthesis of derivative libraries, their biological evaluation, and computational studies to understand their conformational preferences, are necessary to build a scientifically sound narrative. The absence of such data in the public domain makes it impossible to construct the requested article with the required level of detail and scientific accuracy.
Further research into the synthesis and biological properties of this compound and its derivatives is required to elucidate its potential in medicinal chemistry. Until such data becomes available, a detailed analysis of its SAR and the strategic value of its specific scaffold remains an open area of investigation.
Table of Mentioned Compounds
Applications and Emerging Research Directions for 1 Oxa 5 Azaspiro 5.6 Dodecane Systems
Development as Chemical Probes for Interrogating Biological Systems and Enzymatic Activity
The development of chemical probes is essential for understanding complex biological processes. These tools, often fluorescently or radioactively labeled molecules, allow for the visualization and quantification of biological targets such as enzymes and receptors. The oxa-azaspirocyclic core is a promising scaffold for the creation of such probes.
While direct studies on 1-Oxa-5-azaspiro[5.6]dodecane as a chemical probe are not extensively documented, research on analogous structures highlights the potential of this scaffold. For instance, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective radioligands for sigma-1 (σ1) receptors. In one study, a series of these compounds exhibited high affinity for σ1 receptors, with dissociation constants (Ki) in the nanomolar range.
A selected compound from this series was radiolabeled with fluorine-18 (B77423) to create a positron emission tomography (PET) imaging agent. Biodistribution studies in mice demonstrated that the radiolabeled tracer could cross the blood-brain barrier and accumulate in regions of the brain with high concentrations of σ1 receptors. This research underscores the utility of the oxa-azaspiro scaffold in developing probes for in vivo imaging of specific receptor populations, which can aid in the study of neurological disorders and other diseases where these receptors play a role.
Utilization as Privileged Scaffolds in the Rational Design of Bioactive Compounds
In drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for the design of new therapeutic agents. The rigid, three-dimensional nature of the 1-oxa-azaspiro[5.6]dodecane system makes it an attractive candidate for a privileged scaffold. This structural rigidity can help to pre-organize appended functional groups in a specific spatial orientation, leading to more selective interactions with a biological target.
The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. The use of defined molecular scaffolds is central to this process. The 1-oxa-azaspiro[5.6]dodecane framework serves as a versatile foundation for the synthesis of a variety of biologically active compounds. It has found application in the study of enzyme inhibitors and receptor agonists.
For example, the related 1-oxa-4-azaspiro[5.6]dodecane has been investigated as a core structure in the development of novel bioactive agents. The spirocyclic nature of these compounds is advantageous in drug design as it can enhance both target selectivity and metabolic stability.
| Compound/Scaffold | Biological Target/Application | Key Findings |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) receptors | Nanomolar affinity (Ki = 0.47 - 12.1 nM) and moderate selectivity over σ2 receptors. |
| This compound | General bioactive compounds | Serves as a versatile scaffold for synthesizing enzyme inhibitors and receptor agonists. |
| 1-Oxa-4-azaspiro[5.6]dodecane | General bioactive compounds | The spiro architecture enhances structural rigidity, improving target selectivity and metabolic stability. |
Role as Advanced Building Blocks in Complex Organic Synthesis
The synthesis of complex molecules, particularly those with defined stereochemistry and three-dimensional structures, relies on the availability of versatile building blocks. The this compound scaffold can serve as such a building block, providing a rigid core onto which additional complexity can be built.
The synthesis of the this compound core itself can be achieved through various synthetic routes, with the Prins cyclization being a notable method for constructing the spirocyclic system in a single step. Once formed, this scaffold can undergo a range of chemical transformations, including oxidation, reduction, and substitution reactions, to introduce new functional groups. These modifications allow for the systematic exploration of the chemical space around the spirocyclic core, enabling the synthesis of libraries of related compounds for biological screening.
Future Perspectives in Drug Discovery and Chemical Biology beyond Direct Therapeutic Application
The unique properties of the this compound scaffold suggest a range of future applications in drug discovery and chemical biology that extend beyond their direct use as therapeutics. The development of more efficient and scalable synthetic routes to this and related scaffolds will be crucial for unlocking their full potential.
In chemical biology, derivatives of this compound could be functionalized with reporter tags, such as fluorophores or biotin, to create chemical tools for studying biological processes in living cells. These probes could be used to investigate the localization and dynamics of their target proteins, providing valuable insights into cellular function.
Furthermore, the rigid nature of the spirocyclic core makes it an interesting component for the development of new materials with unique chemical and physical properties. As our understanding of the biological activities and synthetic accessibility of these compounds grows, so too will their applications in diverse areas of chemical science.
Q & A
Q. What are the established synthetic routes for 1-Oxa-5-azaspiro[5.6]dodecane, and what critical reaction parameters must be controlled?
The synthesis of spirocyclic compounds like this compound often involves modifications of classical reactions. For example, the Huang-Minlon adaptation of the Wolff-Kishner reduction has been used to synthesize spiro[5.6]dodecane derivatives, achieving high purity (≥99.9%) via fractional distillation and elution chromatography . Critical parameters include reaction temperature, catalyst-to-substrate ratios, and solvent selection. Contamination risks during purification (e.g., residual dodecane in GC-MS systems) highlight the need for rigorous chromatography and distillation .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural confirmation?
Gas chromatography-mass spectrometry (GC-MS) and vapor-phase chromatography are standard for purity assessment, with detection limits adjusted to avoid interference from residual solvents like dodecane . Nuclear magnetic resonance (NMR) spectroscopy, including , , and DEPT analyses, is critical for structural elucidation, particularly for confirming spirocyclic connectivity and heteroatom placement .
Q. What are the key physicochemical properties of this compound that influence its behavior in organic reactions?
Key properties include solubility (e.g., M in water for dodecane analogs), interfacial tension (7.9 mN/m for dodecane-water systems), and density (0.9031 g/cm for spiro[5.6]dodecane). These properties affect reaction kinetics, phase separation, and purification efficiency .
Q. What purification methods achieve high-purity this compound?
High-purity samples (≥99.9%) are obtained through fractional distillation using columns with ≥40 theoretical plates, followed by elution chromatography. Careful temperature control during distillation minimizes thermal degradation .
Advanced Research Questions
Q. How can statistical experimental design methods optimize the synthesis of this compound derivatives?
Response Surface Methodology (RSM) and Taguchi experimental design are effective for optimizing reaction parameters. For example, ANOVA analysis in RSM can identify significant factors (e.g., catalyst loading, reaction time) and model non-linear relationships (Model F-value = 69.81, p < 0.05) . Software tools like Design Expert® and Qualitek-4® enable parameter optimization and sensitivity analysis .
Q. What strategies address discrepancies in reaction yields when scaling up this compound synthesis?
Scalability challenges often arise from heat/mass transfer limitations. Batch suspension reactors with controlled agitation and catalyst dispersion (e.g., Pd(OH)/AlO) improve reproducibility. Statistical validation via ANOVA ensures robustness across scales .
Q. How does the spirocyclic structure impact the compound's reactivity compared to non-spirocyclic analogs?
Q. What analytical approaches resolve conflicting data in structure-activity relationship (SAR) studies of derivatives?
Multivariate analysis (e.g., principal component analysis) and QSAR modeling integrate spectral, chromatographic, and bioactivity data to resolve contradictions. Validation through leave-one-out cross-correlation and external test sets ensures model reliability .
Q. How do substituents on the spirocyclic framework affect biological activity? Methodological considerations for SAR studies.
Substituent effects are evaluated via combinatorial libraries of derivatives (e.g., 1,3,8-triazaspiro[4.5]decane analogs). High-throughput screening paired with HRMS and -DEPT NMR identifies bioactive conformers. Dose-response curves and IC values validate target specificity .
Q. What are the common degradation pathways under different environmental conditions?
Photodegradation and oxidation pathways dominate under UV exposure or aerobic conditions. Accelerated stability studies using GC-MS and aerosol mass spectrometry (AMS) track degradation products (e.g., secondary organic aerosols in low-NO systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
